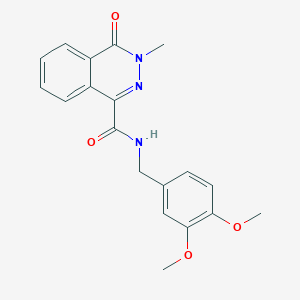

N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

Properties

Molecular Formula |

C19H19N3O4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C19H19N3O4/c1-22-19(24)14-7-5-4-6-13(14)17(21-22)18(23)20-11-12-8-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,23) |

InChI Key |

KFZSBCNNJDQQIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves coupling 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with 3,4-dimethoxybenzylamine using carbodiimide reagents. As described in, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation under inert conditions. The carboxylic acid is activated to an O-acylisourea intermediate, which reacts with the benzylamine nucleophile. Yields typically range from 65% to 78% after chromatographic purification.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0–25°C

-

Catalysts: 4-dimethylaminopyridine (DMAP) for enhanced reactivity

-

Workup: Precipitation with ice-cwater followed by silica gel chromatography

Cyclocondensation for Phthalazine Core Formation

The phthalazine backbone is synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (intermediate) is prepared by reacting methylhydrazine with phthalic anhydride under acidic conditions. This step achieves regioselective methylation at the N3 position, critical for subsequent functionalization.

Key Steps:

Darzens Condensation for Aldehyde Intermediates

A patent-derived method describes using Darzens condensation to synthesize α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehyde, a precursor for the dimethoxybenzyl group. While originally developed for verapamil intermediates, this approach is adaptable for generating substituted benzylamines.

Modified Workflow:

-

Epoxyester Formation: Isobutyryl-3,4-dimethoxybenzene reacts with ethyl chloroacetate in the presence of sodium ethoxide.

-

Decarboxylation: Alkaline hydrolysis of the epoxyester yields the acetaldehyde derivative.

-

Oximation and Dehydration: The aldehyde is converted to the nitrile via hydroxylamine treatment and acetic anhydride-mediated dehydration.

Functional Group Modifications

Nitrile-to-Amide Conversion

The 3,4-dimethoxybenzylamine component is synthesized from 3,4-dimethoxybenzyl nitrile through Hofmann degradation or catalytic hydrogenation. For instance, hydrogenation over Raney nickel in methanol at 50 psi H₂ produces the primary amine in 85% yield.

Regioselective Methylation

Methylation at the phthalazine N3 position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃). Solvent choice (acetonitrile vs. DMF) impacts reaction kinetics, with DMF providing faster kinetics but requiring higher temperatures (60°C vs. 40°C).

Optimization Strategies and Yield Comparisons

Challenges and Mitigation

Byproduct Formation in Amide Coupling

Competitive formation of N-acylurea byproducts during carbodiimide activation is minimized by:

Purification of Polar Intermediates

The high polarity of phthalazine intermediates complicates isolation. Counterion exchange (e.g., converting carboxylic acids to sodium salts) improves extraction efficiency.

Emerging Approaches

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Quinolinecarboxamide Derivatives

Quinolinecarboxamides, such as those reported in J. Med. Chem. (2007), share a 4-oxo-1,4-dihydroquinoline-3-carboxamide core but differ in substituents and heterocyclic framework. Key distinctions include:

- Core Structure: Phthalazine (two fused six-membered rings with two nitrogen atoms) vs. quinoline (benzene fused with pyridine). Phthalazine's additional nitrogen may alter electronic properties and hydrogen-bonding capacity .

- Substituents: Compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) includes a bulky adamantyl group and a pentyl chain, enhancing lipophilicity. The target compound’s 3,4-dimethoxybenzyl group offers moderate lipophilicity and methoxy-mediated solubility, contrasting with the adamantyl/pentyl groups in quinoline derivatives .

Physicochemical Properties :

- Melting points for quinoline derivatives (e.g., compound 52: ~215–217°C) suggest high crystallinity, likely due to adamantyl substituents. The target compound’s melting point is unreported but may differ due to its benzyl and methyl groups .

Comparison with Phthalazinecarboxamide Derivatives

N,N-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide (PubChem)

- Substituents : N,N-dimethyl and phenyl groups at the 3-position.

- The phenyl group enhances aromatic stacking but lacks the methoxy groups’ polarity, possibly lowering solubility compared to the target compound .

3-Benzyl-N-[3-(dimethylsulfamoyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide ()

- Substituents : Benzyl at N1 and dimethylsulfamoylphenyl at N3.

- Key Differences :

Structural and Functional Implications

Key Observations :

- Solubility : Methoxy and sulfamoyl groups enhance aqueous solubility compared to adamantyl or benzyl substituents.

- Metabolic Stability : Methyl and methoxy groups may reduce oxidative metabolism relative to pentyl or benzyl chains.

- Binding Interactions : Adamantyl and sulfamoyl groups offer unique binding profiles (hydrophobic vs. polar interactions), while methoxybenzyl balances both .

Biological Activity

The compound N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Molecular Characteristics

- Molecular Formula : C19H19N3O4

- Molecular Weight : 357.37 g/mol

- CAS Number : 1437870-19-3

- InChI : InChI=1S/C19H19N3O4/c1-24-19(25)16-7-5-4-6-15(16)17(23-24)13-20(26)22-11-10-14-8-9-18(27-2)12-14/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)

Structural Representation

The compound features a phthalazine core substituted with a dimethoxybenzyl group and a carboxamide functional group, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance:

-

In vitro Studies :

- The compound was tested against various human solid tumor cell lines including PC-3 (prostate cancer), HCT-15 (colon cancer), and MDA-MB-231 (breast cancer). It demonstrated significant growth inhibition across these lines with an IC50 value lower than that of the standard drug temozolomide .

- A study reported that at a concentration of 40 μg/mL, the survival rate of treated tumor cells dropped below 10%, indicating potent cytotoxic effects .

- Mechanism of Action :

Other Biological Activities

In addition to its antitumor effects, preliminary research suggests potential antifungal properties. The phthalazine derivatives have been explored for their ability to inhibit fungal growth, although specific data on this compound's antifungal activity remains limited .

Summary of Antitumor Activity

| Compound Name | Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo... | PC-3 | <10 | |

| N-(3,4-dimethoxybenzyl)-3-methyl... | HCT-15 | <10 | |

| N-(3,4-dimethoxybenzyl)-3-methyl... | MDA-MB-231 | <10 |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple steps including the formation of the phthalazine core and subsequent functionalization with the dimethoxybenzyl group. SAR studies indicate that modifications on the benzyl moiety can significantly affect biological activity.

Case Study 1: Efficacy Against Breast Cancer

A recent investigation into the efficacy of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo... against breast cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis in MDA-MB-231 cells. The study utilized flow cytometry to assess apoptosis rates and found a marked increase in early apoptotic cells upon treatment with this compound .

Case Study 2: Comparative Analysis with Temozolomide

In a comparative study against temozolomide, N-(3,4-dimethoxybenzyl)-3-methyl... exhibited superior efficacy in inhibiting growth in HL-60 leukemia cells. The IC50 values were significantly lower than those recorded for temozolomide, suggesting that this compound could be a promising alternative or adjunct therapy for resistant tumors .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?

- Methodological Answer : The synthesis typically involves coupling phthalazine derivatives with amines or carboxylic acid precursors. Key steps include:

- Reagent Selection : Use coupling agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as DMF or DCM to activate carboxyl groups .

- Reaction Conditions : Reflux for 6–12 hours under inert atmosphere, with stoichiometric control of reagents to optimize yield (e.g., 1:1.1 molar ratio of phthalazine core to 3,4-dimethoxybenzylamine) .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : and NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the phthalazine core and dimethoxybenzyl group .

Q. What preliminary biological screening methods are used for this compound?

- Methodological Answer : Initial screens include:

- In Vitro Assays : Dose-response curves against cancer cell lines (e.g., IC determination via MTT assay) .

- Enzyme Inhibition Studies : Fluorescence-based assays to measure binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing dimethoxybenzyl with benzodioxole or chlorophenyl groups) and assess changes in activity .

- Data Table : Example SAR for Analog Activity:

Q. What advanced techniques resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in compounds with bulky substituents .

- High-Resolution Synchrotron Data : Collect data at <1.0 Å resolution to resolve overlapping electron density for methoxy groups .

Q. How can biomolecular interaction mechanisms be elucidated for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (, ) .

- Molecular Dynamics Simulations : Simulate ligand-protein docking to identify key interactions (e.g., hydrogen bonding with active-site residues) .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Monitoring : Use in situ IR spectroscopy to track intermediate formation and adjust reagent addition rates .

- Solvent Engineering : Switch to mixed solvents (e.g., THF/HO) to improve solubility of intermediates during reflux .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological assay results?

- Troubleshooting Steps :

- Replicate Experiments : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to distinguish signal noise from true activity .

Q. What are the best practices for characterizing degradation products under varying pH conditions?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.